

# Comparative Clinical Analysis of Algestone Acetophenide in Contraceptive Formulations

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## Compound of Interest

Compound Name: Algestone

Cat. No.: B1665699

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A Statistical Review for Researchers and Drug Development Professionals

This guide provides a statistical analysis of comparative clinical trial data for **Algestone** Acetophenide, a synthetic progestin used in combined injectable contraceptives. Due to the limited availability of public data on **Algestone** as a standalone compound, this analysis focuses on its widely studied derivative, **Algestone** Acetophenide (dihydroxyprogesterone acetophenide or DHPA), primarily in combination with an estrogen, estradiol enanthate.<sup>[1]</sup> The objective is to offer a clear comparison of its performance and to provide detailed experimental context for researchers, scientists, and drug development professionals.

## Data Presentation: Comparative Efficacy and Tolerability

Clinical trials have primarily focused on comparing different dosages and administration regimens of the **Algestone** Acetophenide and estradiol enanthate combination. The data presented below summarizes the key findings from these studies.

### Comparison of Two Dosages

A multicenter, double-blind, comparative clinical trial evaluated a lower-dose formulation (90 mg DHPA / 6 mg estradiol enanthate) against a commercially available higher-dose formulation (150 mg DHPA / 10 mg estradiol enanthate).<sup>[2]</sup>

Performance Metric	Lower Dose (90mg DHPA / 6mg E2EN)	Higher Dose (150mg DHPA / 10mg E2EN)
Contraceptive Failures	1	2
Primary Reason for Discontinuation	Personal, non-medical reasons	Personal, non-medical reasons
Most Frequent Medical Reason for Discontinuation	Irregular bleeding	Irregular bleeding

E2EN: Estradiol Enanthate

The study concluded that the lower dose formulation is at least as effective as the higher dose.  
[\[2\]](#)

## Comparison of Two Administration Regimens

Another study compared two different administration schedules for the 150 mg DHPA and 10 mg estradiol enanthate combination in adolescents over 12 cycles.[\[3\]](#)

Performance Metric	Group 1 (Injection every 30 ± 3 days)	Group 2 (Traditional schedule: Injection 7-10 days after withdrawal bleeding)
Pregnancies	2	3

No significant difference was found between the two groups in terms of tolerability or pregnancy rates.[\[3\]](#)

## Experimental Protocols

The methodologies employed in these clinical trials are crucial for interpreting the data accurately. Below are the detailed protocols for the key comparative studies.

## Study of Two Dosages: Experimental Protocol

This was a comparative, double-blind, phase III clinical trial involving healthy, regularly menstruating women aged 14-38 years.

- **Participants:** Healthy, regularly menstruating women aged 14-38 years.
- **Intervention:** Participants received intramuscular injections of either 90 mg of dihydroxyprogesterone acetophenide with 6 mg of estradiol enanthate or 150 mg of dihydroxyprogesterone acetophenide with 10 mg of estradiol enanthate.
- **Administration:** The contraceptive combination was administered between the 7th and 10th day of each menstrual cycle for 12 consecutive cycles.
- **Primary Outcome Measures:** Contraceptive efficacy and acceptability.
- **Data Collection:** Monitoring of contraceptive failures, reasons for discontinuation, and menstrual patterns.

## Study of Two Administration Regimens: Experimental Protocol

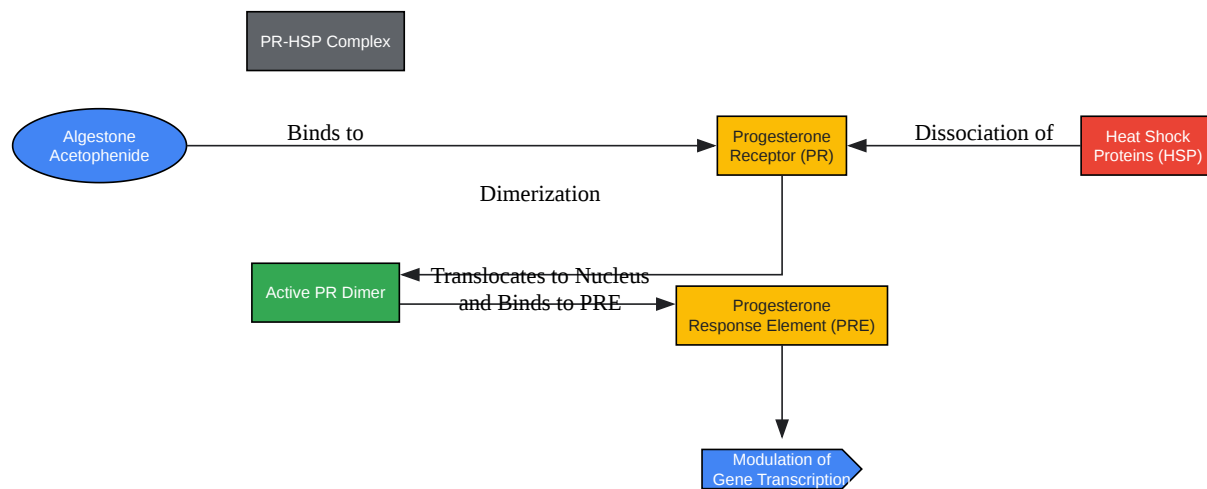
This randomized controlled trial involved 365 adolescents.

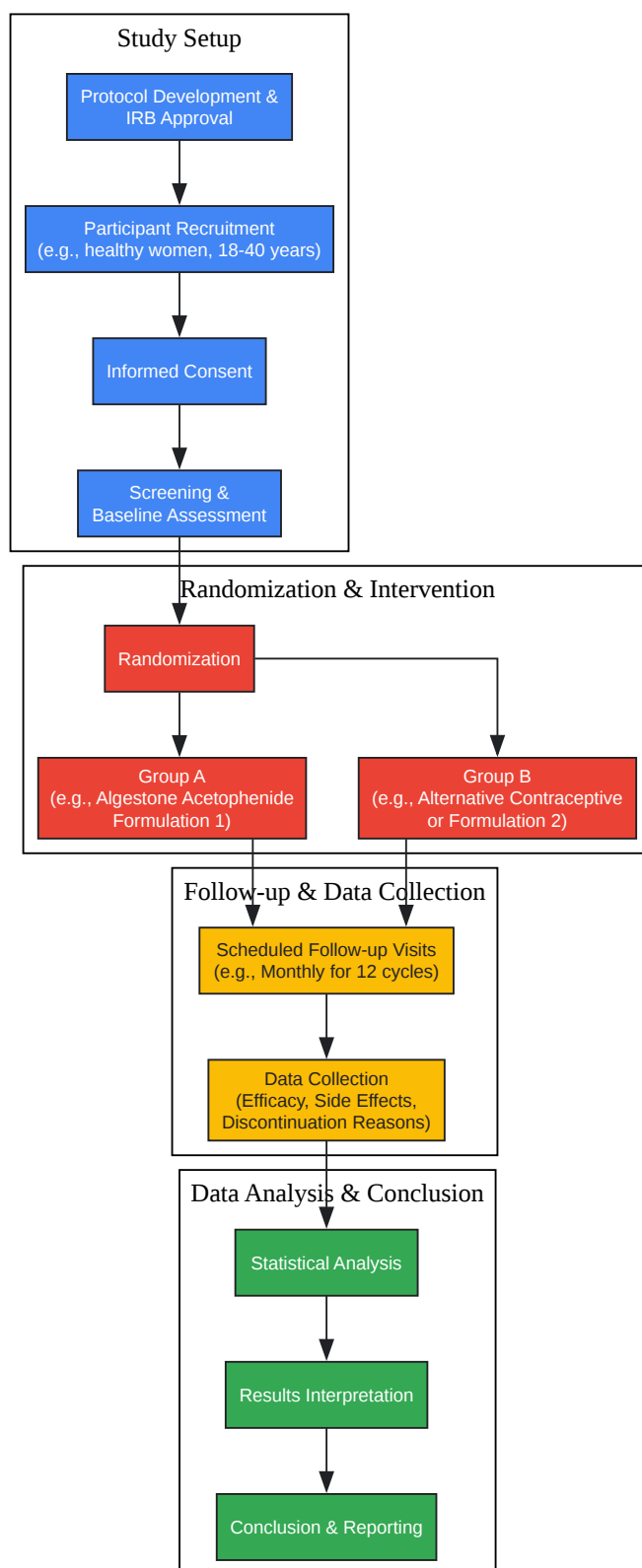
- **Participants:** 365 adolescent women.
- **Intervention:** All participants received a monthly injectable contraceptive containing 150 mg of dihydroxyprogesterone acetophenide and 10 mg of estradiol enanthate.
- **Group Allocation:**
  - **Group 1:** Received the first injection on days 1-5 of the menstrual cycle, with subsequent injections every  $30 \pm 3$  days.
  - **Group 2:** Followed the traditional schedule with the first injection between days 7 and 10 of the menstrual cycle, and subsequent injections 7-10 days after the first day of withdrawal bleeding.
- **Primary Outcome Measures:** Tolerability and pregnancy rates.

## Mandatory Visualization

### Progestin Signaling Pathway

The following diagram illustrates the general signaling pathway for progestins like **Algestone** Acetophenide, which act as agonists of the progesterone receptor.





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## References

- 1. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]
- 2. Multicenter, double-blind, comparative clinical study on the efficacy and acceptability of a monthly injectable contraceptive combination of 150 mg dihydroxyprogesterone acetophenide and 10 mg estradiol enanthate compared to a monthly injectable contraceptive combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two regimens of a monthly injectable contraceptive containing dihydroxyprogesterone acetophenide and estradiol enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Clinical Analysis of Algestone Acetophenide in Contraceptive Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665699#statistical-analysis-of-comparative-algestone-clinical-trial-data]

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